3,4-Diethoxybenzonitrile
Overview
Description
3,4-Diethoxybenzonitrile is an organic compound with the molecular formula C11H13NO2. It is a derivative of benzonitrile, where two ethoxy groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of hydroxyl groups with ethoxy groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3,4-Diethoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-diethoxybenzonitrile largely depends on its functional groups. The nitrile group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The ethoxy groups can influence the compound’s reactivity and solubility, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3,4-Dimethoxybenzonitrile: Similar structure but with methoxy groups instead of ethoxy groups.
3,4-Dihydroxybenzonitrile: Hydroxy groups instead of ethoxy groups.
4-Ethoxybenzonitrile: Only one ethoxy group at the 4th position.
Uniqueness: 3,4-Diethoxybenzonitrile is unique due to the presence of two ethoxy groups, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy groups provide desired chemical characteristics .
Properties
IUPAC Name |
3,4-diethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPTYFCFZUQSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513595 | |
Record name | 3,4-Diethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60758-87-4 | |
Record name | 3,4-Diethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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